Amoxicillin open ring serves as a valuable tool for studying bacterial resistance to beta-lactam antibiotics, a class that includes amoxicillin. Researchers can utilize APA to investigate how bacteria develop mechanisms to inactivate the antibiotic. By comparing the binding affinity of intact amoxicillin versus APA to specific bacterial enzymes, scientists can gain insights into the role of the beta-lactam ring (the ring that opens in APA) in antibiotic action [].
Additionally, APA can be used to identify novel resistance mechanisms. By exposing bacteria to APA and selecting for resistant strains, researchers can isolate and analyze the mutations that enable bacteria to evade the effects of the open ring form. This information can then be used to understand how similar mutations might affect the efficacy of intact amoxicillin [].
Amoxicillin open ring is a chemical compound with the molecular formula C₁₆H₂₁N₃O₆S. It is a derivative of amoxicillin, a widely used antibiotic that belongs to the class of beta-lactam antibiotics. The open ring structure of this compound differs from the traditional beta-lactam structure, which is characterized by a cyclic lactam. This modification can influence its chemical properties and biological activities, making it an interesting subject of study in medicinal chemistry and pharmacology .
The chemical reactivity of amoxicillin open ring primarily involves nucleophilic attacks at the beta-lactam carbonyl group, leading to hydrolysis and the formation of various degradation products. The open-ring form can also undergo reactions typical for amines and carboxylic acids, such as acylation and amidation. These reactions are essential for understanding the stability and degradation pathways of this compound in biological systems .
The synthesis of amoxicillin open ring can be achieved through several methods, often involving the modification of existing penicillin derivatives. One common approach includes the hydrolysis of amoxicillin under specific conditions to yield the open-ring form. Other synthetic routes may involve chemical transformations such as decarboxylation or dimerization processes that alter the original amoxicillin structure .
Amoxicillin open ring has potential applications in drug development and research. Its unique structural properties can be explored for designing new antibiotics or derivatives with improved efficacy or reduced resistance profiles. Additionally, it serves as a model compound in studies investigating the stability and behavior of beta-lactam antibiotics under various conditions .
Interaction studies involving amoxicillin open ring focus on its binding affinity to various biological targets, particularly penicillin-binding proteins. These studies help elucidate its pharmacokinetic properties and potential interactions with other drugs or compounds. Understanding these interactions is crucial for assessing the therapeutic efficacy and safety profile of this compound in clinical settings .
Amoxicillin open ring shares similarities with several other beta-lactam antibiotics and related compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Amoxicillin | Beta-lactam | Standard antibiotic; widely used for bacterial infections. |
| Ampicillin | Beta-lactam | Similar spectrum but less effective against resistant strains compared to amoxicillin. |
| Penicillin G | Beta-lactam | First antibiotic discovered; limited spectrum compared to newer derivatives. |
| Cloxacillin | Beta-lactam | Resistant to certain beta-lactamases; used for staphylococcal infections. |
| Cephalexin | Cephalosporin | Broader spectrum; effective against both gram-positive and gram-negative bacteria. |
Amoxicillin open ring's uniqueness lies in its altered structure, which may influence its biological activity and stability compared to these similar compounds . This alteration provides avenues for further research into antibiotic development and resistance mechanisms.
The β-lactam ring opening in amoxicillin represents a fundamental degradation pathway that leads to the formation of the open ring structure. The β-lactam ring, a highly strained four-membered cyclic amide, exhibits pronounced susceptibility to nucleophilic attack due to its inherent instability [1] [2]. The mechanism of ring opening involves the cleavage of the carbon-nitrogen bond within the β-lactam moiety through nucleophilic substitution reactions [3] [4].
The primary mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the β-lactam ring, resulting in the formation of a tetrahedral intermediate [5] [6]. This intermediate subsequently undergoes proton transfer and elimination reactions, leading to the complete opening of the four-membered ring structure [7] [4]. The reaction follows a two-step process: initial acylation where the nucleophile attacks the β-lactam carbonyl, followed by deacylation where the ring-opened product is released [7] [6].
Theoretical studies using density functional theory calculations have elucidated the energy barriers associated with β-lactam ring opening [8]. The activation energy for the hydrolytic ring opening varies depending on the substituents attached to the β-lactam core and the reaction conditions [9] [8]. The structure of the resulting open ring compound, chemically designated as (4S)-2-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamidomethyl]-5,5-dimethylthiazolidine-4-carboxylic acid, maintains the molecular formula C16H21N3O6S with a molecular weight of 383.4 g/mol [10] [11].
The abiotic formation of amoxicillin open ring occurs primarily through hydrolytic degradation processes that exhibit strong pH dependence. Research has demonstrated that amoxicillin undergoes hydrolytic degradation following pseudo-first-order kinetics across the pH range of 1-10, with a stability minimum occurring at pH 6 [1] [2] [9].
The pH-dependent degradation pathways can be categorized into three distinct regions. Under acidic conditions (pH < 3), specific acid catalysis predominates, where protonation of the β-lactam nitrogen facilitates ring opening [9] [12]. The degradation rate constant increases significantly under strongly acidic conditions, with the reaction being catalyzed by hydrogen ions [13] [9]. At neutral pH (5-7), the degradation rate reaches its minimum, representing the most stable pH range for amoxicillin [2] [9]. Under alkaline conditions (pH > 8), specific base catalysis occurs, where hydroxide ions directly attack the β-lactam carbonyl carbon [14] [13].
| pH Range | Degradation Mechanism | Rate Constant (h⁻¹) | Primary Products |
|---|---|---|---|
| 1-3 | Specific acid catalysis | 0.45-0.89 | Penicilloic acid |
| 5-7 | Minimal degradation | 0.02-0.05 | Open ring compound |
| 8-11 | Specific base catalysis | 0.35-0.78 | Penilloic acid, Open ring |
Temperature significantly influences the hydrolytic degradation kinetics, with activation energies ranging from 85-95 kJ/mol depending on the pH conditions [9] [12]. The presence of buffer systems, particularly citrate and phosphate buffers, exhibits marked catalytic effects on the degradation process [1] [2]. Metal ions such as copper(II) and zinc(II) have been identified as catalysts for amoxicillin hydrolysis, significantly accelerating the formation of open ring products [15] [16].
The hydrolytic degradation also involves autocatalytic reactions, particularly at higher concentrations, where the amino group on the side chain of one amoxicillin molecule can attack the β-lactam ring of another molecule, leading to dimerization and subsequent polymerization [1] [2]. This concentration-dependent reaction exhibits second- and third-order kinetics and becomes clinically significant at concentrations above 25 mg/mL [2] [12].
Microbial β-lactamases represent the most significant biotic pathway for amoxicillin open ring formation. These enzymes, classified into four major classes (A, B, C, and D) based on their structural and mechanistic properties, specifically target the β-lactam ring for hydrolytic cleavage [3] [7] [17].
Class A β-lactamases, including extended-spectrum β-lactamases and Klebsiella pneumoniae carbapenemases, utilize a serine-based catalytic mechanism [7] [17]. The catalytic process involves two distinct steps: acylation and deacylation [3] [7]. During acylation, the catalytic serine residue (typically Ser70 in TEM-1 β-lactamase) performs nucleophilic attack on the β-lactam carbonyl carbon, forming a covalent acyl-enzyme intermediate [18] [7]. The subsequent deacylation step involves the activation of a water molecule, which attacks the acyl-enzyme intermediate to regenerate the free enzyme and release the hydrolyzed product [4] [6].
Class B β-lactamases, known as metallo-β-lactamases, employ zinc ions in their active sites to facilitate β-lactam hydrolysis [7] [17] [19]. These enzymes, including VIM, IMP, and NDM variants, coordinate one or two zinc ions that activate water molecules for nucleophilic attack [17] [19]. The zinc ions polarize the β-lactam carbonyl bond and stabilize the tetrahedral intermediate formed during hydrolysis [19].
Class C β-lactamases, exemplified by AmpC enzymes, also utilize serine-based catalysis but differ from Class A enzymes in their substrate specificity and regulation [18] [17]. The deacylation mechanism involves the β-lactam nitrogen accepting a proton from water, similar to the glutamic acid-166 function in TEM-1, which activates the catalytic water molecule [18].
| β-Lactamase Class | Catalytic Mechanism | Key Residues | Km (μM) | kcat (s⁻¹) |
|---|---|---|---|---|
| Class A (TEM-1) | Serine nucleophile | Ser70, Lys73, Glu166 | 25-50 | 1800-2400 |
| Class B (NDM-1) | Zinc-mediated | His120, His122, His189 | 15-35 | 450-680 |
| Class C (AmpC) | Serine nucleophile | Ser64, Lys67, Tyr150 | 40-80 | 920-1500 |
| Class D (OXA-1) | Serine nucleophile | Ser81, Lys84, Asp208 | 60-120 | 380-520 |
The efficiency of β-lactamase-mediated amoxicillin hydrolysis varies significantly among different enzyme variants. Studies have shown that β-lactamase-positive bacterial strains exhibit resistance to amoxicillin concentrations up to 128 μg/mL, while β-lactamase-negative strains remain susceptible at concentrations below 4 μg/mL [20]. The kinetic parameters for amoxicillin hydrolysis demonstrate that Class A β-lactamases generally exhibit the highest catalytic efficiency, with turnover numbers exceeding 1800 s⁻¹ [7] [19].
The pharmaceutical synthesis of amoxicillin involves multiple chemical transformations that can generate various impurities, including the open ring compound. The primary synthetic route utilizes the acylation of 6-aminopenicillanic acid with p-hydroxyphenylglycine derivatives, catalyzed by penicillin G acylase [21] [22]. During this process, several side reactions can occur, leading to the formation of structurally related impurities.
The major impurities identified in amoxicillin pharmaceutical preparations include penicilloic acids, diketopiperazines, dimers, and trimers [23] [24]. Analysis of 105 batches of amoxicillin sodium for injection revealed 19 distinct impurities, with individual impurity levels below 3% and total impurity content below 6% [23]. The penicilloic acids of amoxicillin represent the most prevalent impurities, formed through hydrolytic ring opening during the synthesis process [23] [25].
Amoxicillin diketopiperazine formation occurs through intramolecular cyclization reactions involving the amino acid side chain [26] [13]. This impurity, designated as (4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic acid, forms through a complex mechanism involving multiple sequential steps [26]. The synthesis of this impurity has been optimized to achieve high yields with fast reaction rates and simplified work-up procedures [26].
| Impurity Type | Chemical Name | Molecular Formula | Formation Mechanism | Typical Level (%) |
|---|---|---|---|---|
| Penicilloic acid | Amoxicillin penicilloic acid | C16H21N3O6S | β-lactam hydrolysis | 1.5-2.8 |
| Diketopiperazine | Amoxicillin 2',5'-diketopiperazine | C16H17N3O4S | Intramolecular cyclization | 0.8-1.5 |
| Open ring dimer | Amoxicillin open ring dimer | C32H38N6O10S2 | Intermolecular coupling | 0.3-0.9 |
| Penilloic acid | Amoxicillin penilloic acid | C16H19N3O5S | Alternative ring opening | 0.2-0.6 |
The formation of amoxicillin open ring dimer represents a significant synthetic impurity resulting from the nucleophilic attack of one molecule's side chain on the carbonyl carbon of another molecule's β-lactam ring . This reaction, influenced by factors such as temperature, pH, and reactant concentration, results in a dimeric structure with the molecular formula C32H38N6O10S2 and molecular weight of 730.808 g/mol [29] .
Process control measures for impurity minimization include optimization of reaction conditions, pH control, temperature management, and the use of appropriate buffer systems [30] [31]. Regulatory guidelines specify identification thresholds of 0.10%/0.05% and reporting thresholds of 0.05%/0.03% for related impurities in semi-synthetic antibiotics [30]. Advanced analytical techniques, including high-performance liquid chromatography coupled with mass spectrometry, enable the detection and quantification of impurities at levels as low as 0.01% [24] [31].
The aqueous solubility of amoxicillin demonstrates pronounced pH-dependent behavior, with significant variations observed across different temperature ranges. Experimental measurements reveal that amoxicillin solubility exhibits a characteristic U-shaped profile with respect to pH, consistent with its amphoteric nature and multiple ionizable groups [1]. The compound possesses three distinct pKa values: 2.63 for the protonated amino group, 7.16 for the carboxylic acid group, and 9.55 for the phenolic hydroxyl group [2].
At physiological pH (7.4), amoxicillin demonstrates moderate water solubility, with measured values ranging from 13.10 mM at 298.15 K to 11.12 mM at 283.15 K [1]. The temperature dependence of solubility follows Van't Hoff behavior, with an enthalpy of solution (ΔH) of approximately 6.55 kJ/mol and an entropy of solution (ΔS) of 37.84 J/(mol·K) [1]. This positive enthalpy indicates an endothermic dissolution process, where higher temperatures favor increased solubility.
The minimum solubility occurs around pH 4.0, corresponding to the isoelectric point where the compound exists predominantly in its zwitterionic form [3]. At this pH, the solubility drops to approximately 6.42 mM at 298.15 K, representing optimal conditions for crystallization and purification processes [1]. The solubility increases dramatically at both acidic and basic pH extremes, reaching 23.16 mM at pH 7.58 and 298.15 K [1].
The octanol-water partition coefficient (LogP) of amoxicillin has been experimentally determined as 0.87 at 298.15 K [4], indicating moderate lipophilicity. However, the amoxicillin open ring dimer, formed through β-lactam ring opening and subsequent dimerization, exhibits significantly higher lipophilicity with a predicted LogP value of 1.93 [5]. This increased lipophilicity results from the loss of the polar β-lactam ring and the formation of larger, more hydrophobic molecular structures.
The amoxicillin trihydrate form demonstrates notably different partition behavior, with a LogP value of -0.124 [6], indicating strong hydrophilic character due to the incorporation of water molecules in the crystal lattice. This hydrophilic nature contributes to the superior stability of the trihydrate form compared to the anhydrous compound under ambient conditions [7].
Temperature significantly influences partition coefficients, with studies showing that LogP values decrease with increasing temperature due to enhanced molecular motion and altered solvent-solute interactions [8]. The temperature coefficient for partition behavior ranges from -0.013 to -0.021 log units per Kelvin for similar β-lactam compounds [8].
The degradation kinetics of amoxicillin open ring compounds exhibit complex pH-dependent behavior, with multiple degradation pathways operating simultaneously under different conditions. The compound undergoes pseudo-first-order degradation kinetics in aqueous solution, with rate constants varying dramatically with pH and temperature [9].
At pH 6.53 and 40°C, amoxicillin demonstrates a first-order rate constant of 0.0216 h⁻¹, corresponding to a half-life of 32.0 hours [2]. The degradation rate increases substantially with rising pH, reaching 0.0378 h⁻¹ at pH 7.89 and the same temperature, indicating base-catalyzed degradation processes [2]. This pH dependence follows the Henderson-Hasselbalch equation, with specific acid and base catalysis dominating at different pH ranges.
The activation energy for amoxicillin degradation varies with pH conditions. At pH 6.96, the activation energy is approximately 18.06 kJ/mol, while at pH 7.05, it increases to 51.79 kJ/mol [2]. These values indicate that the degradation mechanism changes with pH, with lower activation energies corresponding to more favorable degradation pathways.
The temperature dependence of degradation follows Arrhenius behavior, with the relationship:
k = A × exp(-Ea/RT)
where k represents the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [9]. The pre-exponential factor ranges from 3.93 × 10¹ h⁻¹ at pH 6.96 to 1.48 × 10⁷ h⁻¹ at pH 7.05, reflecting the different molecular collision frequencies for various degradation pathways.
The degradation mechanism involves multiple concurrent pathways, including hydrolytic ring opening, decarboxylation, and intermolecular reactions leading to dimer formation . The amino-β-lactam pathway dominates in amoxicillin degradation, with an energy barrier of approximately 51.54 kcal/mol for the rate-limiting step . This pathway involves nucleophilic attack of the amino group on the β-lactam carbonyl carbon, forming dimeric products with significantly altered pharmacological properties.
At elevated temperatures (60°C), the degradation rate increases substantially, with rate constants reaching 0.131 h⁻¹ at pH 6.60 and 0.210 h⁻¹ at pH 8.03 [2]. The corresponding half-lives decrease to 5.28 hours and 3.37 hours, respectively, indicating rapid degradation under these conditions.
The pH-rate profile exhibits characteristic inflection points at pH values corresponding to the compound's pKa values, confirming the role of ionization states in determining degradation pathways [9]. The zwitterionic form of amoxicillin, predominant around pH 3-7, demonstrates enhanced stability compared to the fully protonated or deprotonated forms.
The thermal stability of amoxicillin open ring compounds demonstrates significant temperature dependence, with progressive degradation occurring as environmental temperatures increase. Comprehensive thermal analysis reveals a complex degradation pattern involving multiple phase transitions and chemical transformations [11].
Under controlled thermal conditions, amoxicillin maintains 85% recovery at 50°C, indicating moderate thermal stability at elevated but not extreme temperatures [12]. The recovery percentage decreases progressively with increasing temperature, reaching 80% at 100°C, 75% at 150°C, and 40% at 200°C [12]. Complete degradation occurs at 250°C, where no detectable amoxicillin remains [12].
The thermal degradation process involves multiple mechanistic pathways, including β-lactam ring opening, decarboxylation, and oxidative degradation [11]. Differential scanning calorimetry studies reveal two distinct thermal transitions: a low-temperature endothermic transition (20-50°C) associated with crystal structure decomposition, and a higher-temperature exothermic transition (60-125°C) corresponding to chemical degradation [11].
The exothermic transition exhibits strong pH dependence, with the maximum temperature decreasing from 114°C at pH 7.0 to 80°C at pH 2.0 [11]. This pH sensitivity reflects the influence of ionization states on thermal stability, with protonated forms demonstrating reduced thermal resistance due to enhanced reactivity of the amino group [11].
Kinetic analysis of thermal degradation reveals first-order behavior at moderate temperatures (50-100°C) and second-order kinetics at higher temperatures (>150°C) [11]. The activation energy for thermal degradation ranges from 45-85 kJ/mol, depending on the specific degradation pathway and environmental conditions [11].
The thermal stability of amoxicillin trihydrate differs significantly from the anhydrous form, with the trihydrate demonstrating superior stability at elevated temperatures due to the stabilizing effect of incorporated water molecules [13]. The trihydrate form maintains structural integrity up to 60°C, while the anhydrous form begins degrading at 40°C [13].
Environmental factors significantly influence thermal stability, with relative humidity playing a crucial role. At high humidity (>75%), thermal degradation accelerates due to enhanced hydrolysis reactions [13]. Conversely, under dry conditions (<25% relative humidity), thermal stability improves, with degradation rates decreasing by approximately 40% [13].
The presence of oxygen accelerates thermal degradation through oxidative pathways, with degradation rates increasing by 60-80% under aerobic conditions compared to nitrogen atmosphere [14]. This oxidative enhancement becomes particularly pronounced at temperatures above 100°C, where free radical formation contributes to degradation [14].
The photolytic decomposition of amoxicillin open ring compounds involves complex photochemical processes that vary significantly with light intensity, wavelength, and environmental conditions. The compound demonstrates limited intrinsic photostability, with decomposition accelerating under specific light conditions [15].
Under standard light control conditions (terrestrial solar spectrum), amoxicillin exhibits a degradation rate constant of 0.00174 h⁻¹, corresponding to a half-life of 398 hours [15]. This relatively slow degradation rate reflects the limited overlap between the compound's absorption spectrum (<280 nm) and the effective near-UV/visible irradiation reaching aqueous solutions (>300 nm) [15].
The presence of photocatalytic materials dramatically alters decomposition kinetics. In the presence of anatase titanium dioxide, the degradation rate increases to 0.00469 h⁻¹ with a half-life of 148 hours [15]. This enhancement results from the generation of reactive oxygen species, including hydroxyl radicals and photogenerated holes, which facilitate indirect photodegradation pathways [15].
High-intensity light conditions produce the most dramatic effects, with rate constants reaching 0.114 h⁻¹ and half-lives of only 6.08 hours [16]. Under these conditions, 95% degradation occurs within 14 days, compared to 30% degradation under standard light control conditions [15].
The photolytic decomposition mechanism involves both direct and indirect pathways. Direct photolysis occurs through electronic excitation of the amoxicillin molecule, leading to intersystem crossing to triplet excited states and subsequent molecular transformation [15]. The direct pathway follows:
AMX + hν → AMX* → AMX†† → Products
where AMX represents amoxicillin, AMX* denotes the singlet excited state, and AMX†† represents the triplet excited state [15].
Indirect photodegradation proceeds through reactive oxygen species generated by photocatalytic processes. The primary reactive species include hydroxyl radicals (- OH), superoxide radicals (O₂- ⁻), and photogenerated holes (h⁺) [15]. The reaction mechanisms involve:
TiO₂ + hν → h⁺ + e⁻
h⁺ + H₂O → - OH + H⁺
e⁻ + O₂ → O₂- ⁻
AMX + - OH → Products
The efficiency of photolytic decomposition depends strongly on pH, with acidic conditions (pH 4.2-4.7) promoting enhanced degradation due to favorable surface charge properties of photocatalytic materials [15]. Under acidic conditions, the anatase surface becomes positively charged, facilitating adsorption of the amphoteric amoxicillin molecule [15].
The photodegradation pathway produces multiple transformation products, including amoxicillin penicilloic acid, amoxicillin penilloic acid, and amoxicillin diketopiperazine [17]. The formation of these products depends on the specific light conditions and environmental factors, with different pathways dominating under various scenarios [17].
Environmental factors significantly influence photolytic decomposition rates. The presence of dissolved oxygen accelerates degradation through enhanced reactive oxygen species formation [14]. Conversely, in the absence of oxygen, photolytic stability improves dramatically, with degradation rates decreasing by 70-85% [14].
Temperature effects on photolytic decomposition are generally modest compared to thermal degradation, with reaction rates increasing by approximately 10-15% per 10°C temperature rise [15]. However, the combination of light and elevated temperature produces synergistic effects, with degradation rates increasing by 200-300% compared to individual stress conditions [15].
The wavelength dependence of photolytic decomposition reveals maximum sensitivity in the UV-C region (200-280 nm), with decreasing sensitivity at longer wavelengths [18]. This wavelength dependence explains the enhanced stability of amoxicillin under indoor lighting conditions compared to direct sunlight exposure [18].
Photolytic decomposition also exhibits concentration dependence, with higher amoxicillin concentrations leading to self-shielding effects and reduced degradation rates [15]. This concentration effect becomes particularly pronounced at concentrations above 100 μg/mL, where inner filter effects limit light penetration [15].